molecular formula C14H14N4O3 B2986345 N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)furan-2-carboxamide CAS No. 2034550-58-6

N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)furan-2-carboxamide

Cat. No.: B2986345
CAS No.: 2034550-58-6
M. Wt: 286.291
InChI Key: DLUZHJLGLLVCBU-UHFFFAOYSA-N
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Description

N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)furan-2-carboxamide is a novel synthetic compound known for its unique structural attributes and potential applications in various fields of research, including medicinal chemistry and industrial processes. This compound, through its combination of pyrrole, oxadiazole, and furan functionalities, exhibits distinctive reactivity patterns and biological activities, making it a topic of considerable interest in scientific investigations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)furan-2-carboxamide typically involves multistep reactions. A common starting point is the preparation of the 1-ethyl-1H-pyrrole derivative, which is then subjected to cyclization to form the 1,2,4-oxadiazole ring. The final step often includes the attachment of the furan-2-carboxamide moiety through a series of coupling reactions, using specific catalysts and reaction conditions such as:

  • Temperature: Usually maintained between 0-50°C to control reaction rates.

  • Solvents: Use of polar aprotic solvents like dimethylformamide (DMF) to facilitate the reactions.

  • Catalysts: Transition metal catalysts like palladium on carbon (Pd/C) for coupling reactions.

Industrial Production Methods

On an industrial scale, the production of this compound necessitates optimization of reaction parameters to enhance yield and purity. Techniques such as continuous flow synthesis might be employed, along with advanced purification methods like high-performance liquid chromatography (HPLC) to isolate the final product.

Chemical Reactions Analysis

N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)furan-2-carboxamide undergoes various chemical reactions, categorized as follows:

Types of Reactions

  • Oxidation: The compound can be oxidized using reagents like hydrogen peroxide, resulting in the formation of oxidized derivatives.

  • Reduction: Reductive conditions, often employing agents like sodium borohydride, lead to reduced forms of the compound.

Common Reagents and Conditions

  • Oxidation Reagents: Hydrogen peroxide, potassium permanganate.

  • Reduction Reagents: Sodium borohydride, lithium aluminum hydride.

  • Substitution Reagents: Halogenated compounds, strong nucleophiles like sodium methoxide.

Major Products

The reactions yield various products depending on the conditions and reagents used, including oxidized derivatives, reduced analogs, and substituted products with altered biological or chemical properties.

Scientific Research Applications

Chemistry

N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)furan-2-carboxamide is used as a building block in organic synthesis, aiding in the creation of more complex molecules for various applications.

Biology

In biological research, this compound is explored for its potential as a biochemical probe due to its ability to interact with specific molecular targets.

Medicine

Preclinical studies suggest that the compound may possess therapeutic properties, such as antimicrobial and anticancer activities, although further research is required to fully understand its medicinal potential.

Industry

The compound's unique structure makes it useful in material science for developing advanced polymers and coatings with specialized properties.

Mechanism of Action

The effects of N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)furan-2-carboxamide are mediated through its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact mechanism involves binding to the active sites of these targets, influencing their activity and thus altering cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)furan-2-carboxamide

  • N-((3-(1-propyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)furan-2-carboxamide

Uniqueness

N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)furan-2-carboxamide stands out due to its specific ethyl substitution on the pyrrole ring, which influences its reactivity and interaction with biological targets compared to its methyl and propyl analogs.

Properties

IUPAC Name

N-[[3-(1-ethylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]furan-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O3/c1-2-18-7-3-5-10(18)13-16-12(21-17-13)9-15-14(19)11-6-4-8-20-11/h3-8H,2,9H2,1H3,(H,15,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLUZHJLGLLVCBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC=C1C2=NOC(=N2)CNC(=O)C3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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